3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine ring system, along with the 3,4-dimethoxyphenyl and oxoethyl substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the thieno[3,2-d]pyrimidine core is particularly significant in targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials for various applications, including sensors and organic electronics.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-one: Lacks the 3,4-dimethoxyphenyl and oxoethyl groups, resulting in different chemical and biological properties.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substituents but different core structures.
Other thieno[3,2-d]pyrimidine derivatives: Variations in substituents can lead to differences in reactivity and biological activity.
Uniqueness
The uniqueness of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and core structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H14N2O4S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14N2O4S/c1-21-13-4-3-10(7-14(13)22-2)12(19)8-18-9-17-11-5-6-23-15(11)16(18)20/h3-7,9H,8H2,1-2H3 |
InChI Key |
IKTHIZIUNYGTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3)OC |
Origin of Product |
United States |
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